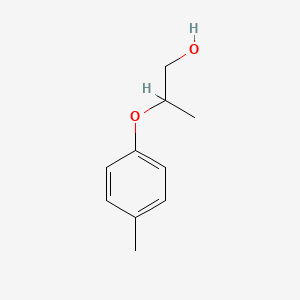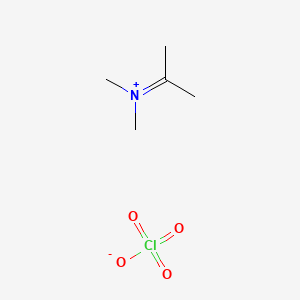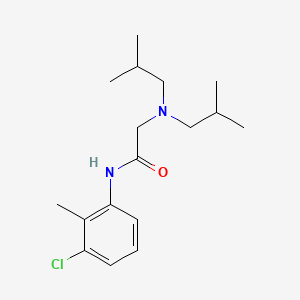![molecular formula C17H14N2O B14729757 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol CAS No. 5577-38-8](/img/structure/B14729757.png)
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol is an organic compound known for its vibrant color and applications in various fields. It is a type of azo compound, characterized by the presence of a nitrogen-nitrogen double bond (N=N) connecting two aromatic rings. This compound is often used in dyeing processes due to its ability to impart bright colors to fabrics and other materials.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol typically involves a diazotization reaction followed by azo coupling. The process begins with the diazotization of 2-methylaniline (o-toluidine) using sodium nitrite (NaNO2) and hydrochloric acid (HCl) to form the diazonium salt. This intermediate is then coupled with 1-naphthol in an alkaline medium to produce the final azo compound.
Reaction Conditions:
Azo Coupling:
Industrial Production Methods
In industrial settings, the synthesis of this compound follows similar principles but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated control systems to maintain precise reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group (N=N) can lead to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium dithionite (Na2S2O4).
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under controlled conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amines (e.g., 2-methylaniline and 1-naphthylamine).
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol has diverse applications in scientific research:
Chemistry: Used as a dye in analytical chemistry for detecting and quantifying various substances.
Biology: Employed in staining techniques to visualize biological tissues and cells.
Medicine: Investigated for potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and inks for textiles, plastics, and other materials.
Wirkmechanismus
The mechanism of action of 2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol involves its interaction with molecular targets through the azo group (N=N). The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in various biological effects, such as inhibition of microbial growth or induction of cell death in cancer cells.
Vergleich Mit ähnlichen Verbindungen
2-[2-(2-Methylphenyl)diazenyl]-1-naphthalenol can be compared with other azo compounds, such as:
Methyl Orange: Another azo dye used as a pH indicator.
Sudan III: A lipid-soluble dye used for staining triglycerides and lipids.
Congo Red: An azo dye used in histology for staining amyloid proteins.
Uniqueness:
Color Properties: this compound exhibits unique color properties, making it suitable for specific dyeing applications.
Chemical Stability: The compound’s stability under various conditions enhances its utility in industrial and research settings.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool in various scientific and industrial processes.
Eigenschaften
CAS-Nummer |
5577-38-8 |
|---|---|
Molekularformel |
C17H14N2O |
Molekulargewicht |
262.30 g/mol |
IUPAC-Name |
2-[(2-methylphenyl)diazenyl]naphthalen-1-ol |
InChI |
InChI=1S/C17H14N2O/c1-12-6-2-5-9-15(12)18-19-16-11-10-13-7-3-4-8-14(13)17(16)20/h2-11,20H,1H3 |
InChI-Schlüssel |
YIQSKVFCCBXIEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1N=NC2=C(C3=CC=CC=C3C=C2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


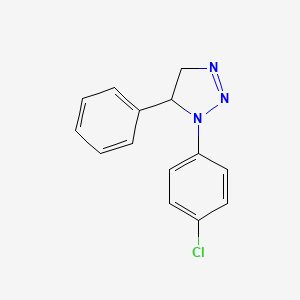
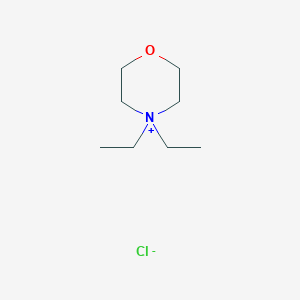
![1,2-Dichloro-4-[1-(4-chlorophenyl)-2-nitrobutyl]benzene](/img/structure/B14729689.png)
![Methyl 3,5-bis[(dimethylamino)methyl]-4-hydroxybenzoate](/img/structure/B14729704.png)
![N-benzyl-N-[[1-[(4-fluorophenyl)methyl]pyrrol-2-yl]methyl]-2-phenoxyacetamide](/img/structure/B14729707.png)
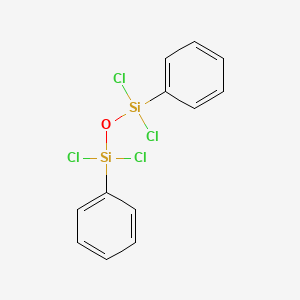
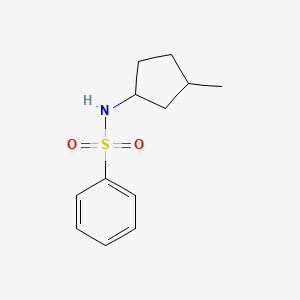
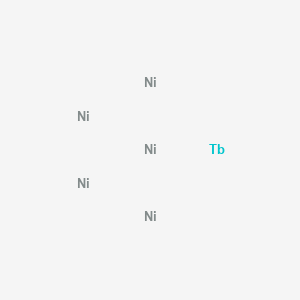
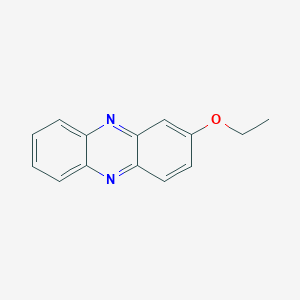

![[(Z)-3-(1,3-benzodioxol-5-yl)prop-2-enyl] 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate](/img/structure/B14729740.png)
